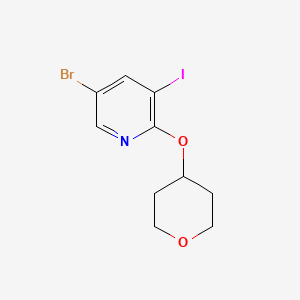
5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a heterocyclic organic compound with the molecular formula C10H11BrINO2. This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, which is further substituted with a tetrahydro-2H-pyran-4-yloxy group. It is used in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine typically involves the bromination and iodination of a pyridine derivative followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and its substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and can be incorporated into bioactive molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves its interaction with molecular targets and pathways within a system. The bromine and iodine atoms, along with the pyridine ring, can interact with various enzymes and receptors, influencing their activity. The tetrahydro-2H-pyran-4-yloxy group may also play a role in modulating the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Similar structure but lacks the iodine atom.
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine: Contains a pyrazolo[3,4-c]pyridine ring instead of a pyridine ring.
Methyl 2-(3-bromo-5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamido)-4-chlorobenzoate: A more complex molecule with additional functional groups.
Propiedades
Fórmula molecular |
C10H11BrINO2 |
|---|---|
Peso molecular |
384.01 g/mol |
Nombre IUPAC |
5-bromo-3-iodo-2-(oxan-4-yloxy)pyridine |
InChI |
InChI=1S/C10H11BrINO2/c11-7-5-9(12)10(13-6-7)15-8-1-3-14-4-2-8/h5-6,8H,1-4H2 |
Clave InChI |
SNBBCDWMCXAOOV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC2=C(C=C(C=N2)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12076641.png)
![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)
![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)


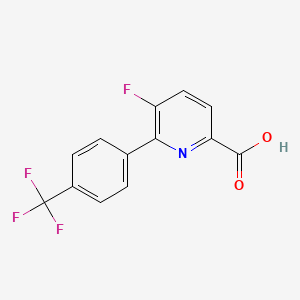
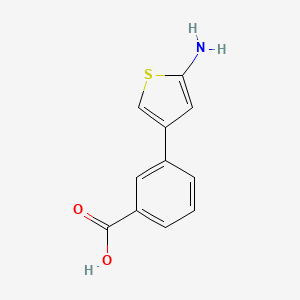
![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)
![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)
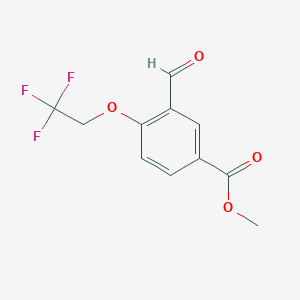
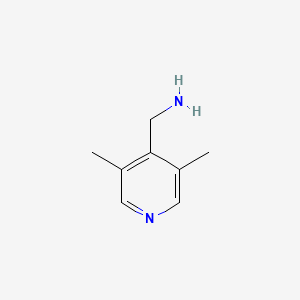
![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)
